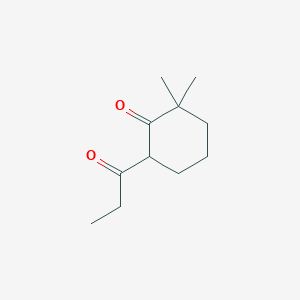

2,2-Dimethyl-6-propanoylcyclohexan-1-one

Description

2,2-Dimethyl-6-propanoylcyclohexan-1-one is a substituted cyclohexanone derivative featuring a ketone group at position 1, two methyl groups at position 2, and a propanoyl (propionyl) substituent at position 5. This compound belongs to the class of bicyclic ketones, characterized by a six-membered ring with functional groups that influence its physicochemical properties and reactivity. For example, substituents like methyl and propanoyl groups can enhance steric hindrance and alter electronic effects, impacting solubility, stability, and synthetic utility .

Properties

Molecular Formula |

C11H18O2 |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

2,2-dimethyl-6-propanoylcyclohexan-1-one |

InChI |

InChI=1S/C11H18O2/c1-4-9(12)8-6-5-7-11(2,3)10(8)13/h8H,4-7H2,1-3H3 |

InChI Key |

UVANHVNLMASFOM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1CCCC(C1=O)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Aldol Condensation: One common method for synthesizing 2,2-Dimethyl-6-propanoylcyclohexan-1-one involves an aldol condensation reaction between 2,2-dimethylcyclohexanone and propanal. The reaction is typically catalyzed by a base such as sodium hydroxide or potassium hydroxide under controlled temperature conditions.

Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 2,2-dimethylcyclohexanone with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of 2,2-Dimethyl-6-propanoylcyclohexan-1-one often employs optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2,2-Dimethyl-6-propanoylcyclohexan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the propanoyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclohexanones.

Scientific Research Applications

Chemistry: 2,2-Dimethyl-6-propanoylcyclohexan-1-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of complex molecules and is employed in the study of reaction mechanisms.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving ketones and aldehydes.

Medicine: While not a drug itself, 2,2-Dimethyl-6-propanoylcyclohexan-1-one is used in medicinal chemistry for the synthesis of potential pharmaceutical agents.

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-6-propanoylcyclohexan-1-one involves its reactivity as a ketone. It can act as an electrophile in various chemical reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features of Cyclohexanone Derivatives

Key Observations :

- Steric Effects : The 2,2-dimethyl group in the target compound introduces significant steric hindrance, reducing nucleophilic attack at the carbonyl carbon compared to less-substituted analogs like 3,5-diethyl-2,6-dimethylcyclohex-2-en-1-one .

- Conjugation: Unlike α,β-unsaturated ketones (e.g., the compound in ), the fully saturated cyclohexanone ring in the target compound lacks conjugation, leading to differences in UV absorption and reactivity in Diels-Alder reactions.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Insights :

- The propanoyl group increases hydrophobicity compared to hydroxyl-containing analogs, as reflected in the higher predicted LogP.

- The absence of α,β-unsaturation reduces reactivity toward Michael addition or photochemical reactions compared to compounds like those in .

Notes on Evidence Limitations

- Direct experimental data for 2,2-Dimethyl-6-propanoylcyclohexan-1-one are scarce in the provided evidence. Comparisons rely on structurally related compounds (e.g., ).

- Predicted properties (e.g., LogP, boiling point) were derived using QSAR models and analog extrapolation.

Biological Activity

2,2-Dimethyl-6-propanoylcyclohexan-1-one is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

- Molecular Formula: C12H20O

- Molecular Weight: 196.29 g/mol

- CAS Number: 1515629-82-9

The biological activity of 2,2-Dimethyl-6-propanoylcyclohexan-1-one is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structure allows for specific binding interactions that can modulate biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.

- Receptor Modulation : It has the potential to bind to receptors, influencing signaling pathways that affect cell function and behavior.

Biological Activities

Research indicates that 2,2-Dimethyl-6-propanoylcyclohexan-1-one exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various microorganisms, making it a candidate for developing antimicrobial agents.

- Anti-inflammatory Properties : Preliminary research suggests that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antioxidant Effects : The compound has demonstrated the ability to scavenge free radicals, indicating potential protective effects against oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Antioxidant | Scavenging of free radicals |

Case Study: Antimicrobial Efficacy

In a study conducted by researchers at a prominent university, 2,2-Dimethyl-6-propanoylcyclohexan-1-one was tested against several bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. This suggests its potential utility in treating infections caused by resistant strains.

Case Study: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that treatment with 2,2-Dimethyl-6-propanoylcyclohexan-1-one led to decreased levels of TNF-alpha and IL-6 in macrophage cultures. These findings highlight its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.